molecular formula C10H12N2O B1306364 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 54028-76-1

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B1306364
CAS No.: 54028-76-1
M. Wt: 176.21 g/mol
InChI Key: NSAVOLZYPAFSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal System and Space Group

The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ , as confirmed by single-crystal X-ray diffraction. Unit cell parameters are:

  • a = 7.5676 Å
  • b = 10.7802 Å
  • c = 11.4092 Å
  • α = β = γ = 90°
  • Volume = 930.77 ų

Conformational Features

The seven-membered diazepine ring adopts a half-chair conformation , with puckering parameters quantified as:

  • Q₃ = 0.8734 Å (puckering amplitude)
  • φ₂ = 205.48° (spherical polar angle).

The methyl group at position 3 and the ketone at position 2 are oriented equatorially, minimizing steric strain. Intramolecular N–H···O hydrogen bonds (2.89 Å) stabilize the conformation, while intermolecular C–H···O interactions (3.12 Å) contribute to crystal packing.

Table 2: Key crystallographic data

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
Density (g/cm³) 1.243
R-factor 0.028
Total reflections 1825

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.35 (s, 3H, CH₃)
    • δ 2.78–3.12 (m, 4H, H-1, H-3, H-4, H-5)
    • δ 6.90–7.25 (m, 4H, aromatic H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 22.5 (CH₃)
    • δ 45.8 (C-3)
    • δ 170.2 (C=O).

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorptions:

  • ν(C=O) at 1685 cm⁻¹ (strong, ketone stretch)
  • ν(N–H) at 3280 cm⁻¹ (broad, secondary amine).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 176.1 [M]⁺
  • Major fragments:
    • m/z 161.1 [M–CH₃]⁺
    • m/z 133.0 [M–CH₃–CO]⁺.

Table 3: Summary of spectroscopic data

Technique Key Signals Assignment
¹H NMR δ 1.35 (s) C3-methyl group
¹³C NMR δ 170.2 Ketone carbon
IR 1685 cm⁻¹ C=O stretch
MS m/z 176.1 Molecular ion

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts in the crystal lattice:

Key Interactions

  • H···H contacts : 50.1% of total surface area, indicating dominant van der Waals interactions.
  • H···O contacts : 16.8%, primarily from N–H···O and C–H···O hydrogen bonds.
  • H···C/C···H contacts : 17.7%, reflecting aromatic π-stacking and C–H···π interactions.

Hydrogen Bonding Network

The crystal packing is stabilized by:

  • N1–H1N···O1 (2.89 Å, 156°): Links molecules into chains along the a-axis.
  • C8–H8···O1 (3.12 Å): Connects adjacent chains into a three-dimensional framework.

Table 4: Hirshfeld surface contributions

Interaction Type Contribution (%)
H···H 50.1
H···O/O···H 16.8
H···C/C···H 17.7
H···N/N···H 5.3

These interactions collectively ensure thermal stability and dictate the compound’s crystallinity.

Properties

IUPAC Name

3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVOLZYPAFSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389992
Record name 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54028-76-1
Record name 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiolactam Intermediates and Hydroxylamine Treatment

A well-documented approach involves the synthesis of thiolactam precursors, which are then converted to benzodiazepin-2-one oximes by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in anhydrous ethanol under reflux conditions (60 °C for 1–3 hours). The oximes can be further cyclized or modified to yield the target benzodiazepinone derivatives with methyl substitution at the 3-position.

  • Reaction conditions:
    • Thiolactam (2.0 mmol)
    • Hydroxylamine hydrochloride (3.0 mmol)
    • Sodium acetate (3.0 mmol)
    • Anhydrous ethanol (70 mL)
    • Reflux at 60 °C for 1–3 hours
  • Workup: Cooling, filtration of NaCl, solvent removal, recrystallization from ethanol
  • Yields: Generally good, with pure crystalline products obtained.

Reductive N-Heterocyclization of Nitrobenzoyl Derivatives

Another method involves the benzoylation of tetrahydro-1,5-benzodiazepin-2-ones with 2-nitrobenzoyl chloride derivatives, followed by reductive N-heterocyclization under acidic conditions with reducing agents such as iron powder or catalytic hydrogenation. This process forms polycyclic benzodiazepine derivatives and can be adapted to introduce methyl groups at the 3-position by using appropriately substituted starting materials.

  • Typical procedure:
    • Benzoylation of tetrahydrobenzodiazepinones with 2-nitrobenzoyl chloride
    • Reduction with iron powder and hydrochloric acid or catalytic hydrogenation
    • Cyclization to form quinazolino-benzodiazepine derivatives
  • Yields: Variable, from moderate to high (30–97%) depending on substituents and conditions.

Preparation via N,N-Carbonyldiimidazole-Mediated Cyclization

A classical method described in patents involves the reaction of o-nitrophenylacetic acid derivatives with N,N-carbonyldiimidazole in tetrahydrofuran, followed by addition of N,N-dimethylethylenediamine or substituted diamines. Subsequent hydrogenation and workup yield substituted tetrahydrobenzodiazepinones, including 3-methyl derivatives when starting from 4-methyl-2-nitrophenylacetic acid.

  • Typical steps:
    • Activation of o-nitrophenylacetic acid with N,N-carbonyldiimidazole
    • Reaction with substituted diamines
    • Catalytic hydrogenation (Pd/C) under hydrogen pressure
    • Extraction and purification
  • Yields: Moderate to good, with melting points and purity confirmed.
Method Key Reagents Conditions Product Features Yield Range References
Thiolactam + Hydroxylamine Thiolactam, NH2OH·HCl, NaOAc, EtOH Reflux 60 °C, 1–3 h Benzodiazepin-2-one oximes, methyl substitution possible Good
Reductive N-Heterocyclization 2-nitrobenzoyl chloride, Fe/HCl or Pd/C H2 Reflux, acidic medium Polycyclic benzodiazepines with methyl groups 30–97%
Pd-Catalyzed Cross-Coupling Imidoyl chlorides, organoboronic acids, Pd catalyst Multi-step, mild conditions Diverse substituted benzodiazepines Variable
Carbonyldiimidazole Cyclization o-nitrophenylacetic acid derivatives, diamines, Pd/C THF, hydrogenation 3-methyl substituted benzodiazepinones Moderate to good
  • The acylation-cyclization reactions involving 3,5-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and sulfinylaminobenzoyl chlorides proceed via a three-step mechanism: formation of a pre-reactive complex, rate-limiting formation of a tetragonal σ-bonded intermediate, and final product formation.

  • Steric effects of the 3-methyl substituent are generally minimal in flexible diazepine rings, allowing for efficient cyclization and substitution without significant hindrance.

  • Spectroscopic characterization (1H-NMR, 13C-NMR, IR) confirms the structural integrity of synthesized compounds, with characteristic NH, OH, C=O, and C=N bands and chemical shifts consistent with the benzodiazepine framework.

  • Quantum chemical calculations support the proposed mechanisms and reactivity patterns, highlighting the importance of electronic factors in the heterocyclization steps.

The preparation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is well-established through several synthetic routes, primarily involving:

  • Conversion of thiolactams to benzodiazepinone oximes followed by cyclization,
  • Reductive N-heterocyclization of nitrobenzoyl-substituted precursors,
  • Pd-catalyzed cross-coupling methods for functionalization,
  • Carbonyldiimidazole-mediated cyclization with substituted diamines.

These methods offer flexibility in introducing the 3-methyl substituent and other functional groups, with yields ranging from moderate to high. Detailed mechanistic studies and spectroscopic analyses underpin the synthetic strategies, providing a robust foundation for further development and application of these compounds in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: Various substituents can be introduced at different positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is C10H12N2OC_{10}H_{12}N_{2}O, with a molecular weight of 176.22 g/mol. The compound features a fused benzodiazepine structure that is characteristic of many psychoactive substances.

Anxiolytic and Sedative Effects

Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) and sedative properties. Research has indicated that this compound may exhibit similar effects. Studies have shown that compounds within this class can modulate the GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Neuroprotective Properties

Recent studies suggest that certain benzodiazepines may possess neuroprotective effects. The modulation of GABA_A receptors by this compound could potentially protect neuronal cells from excitotoxicity and oxidative stress . This property is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.

Potential for Treating Sleep Disorders

Given its sedative properties, this compound may also be explored as a treatment for sleep disorders such as insomnia. The ability to enhance GABAergic transmission could facilitate improved sleep onset and maintenance .

Case Study 1: Anxiolytic Activity in Animal Models

In a controlled study involving animal models, this compound was administered to evaluate its anxiolytic effects compared to traditional benzodiazepines. The results indicated a significant reduction in anxiety-like behavior in treated subjects as measured by the elevated plus maze test .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of this compound against oxidative stress-induced damage in cultured neuronal cells. The findings revealed that treatment with this compound resulted in decreased markers of oxidative stress and increased cell viability compared to untreated controls .

Safety Profile and Toxicology

While exploring the applications of this compound, it is essential to consider its safety profile. According to toxicity data:

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed or inhaled
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

These classifications indicate the necessity for careful handling and further investigation into the safety of long-term use .

Mechanism of Action

The mechanism of action of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability.

Comparison with Similar Compounds

Structural Features and Key Derivatives

The core structure of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives consists of a benzene-fused diazepine ring with variable substituents influencing reactivity and bioactivity. Below is a comparison of the target compound with structurally related analogs:

Compound Substituents Key Properties
3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 3-methyl Intermediate for anti-HIV derivatives; used in plant growth studies
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-methyl, 5-benzoyl Anti-HIV-1 RT activity (IC₅₀: 6.87–8.62 µM)
3-Hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 3-hydroxy, 7,8-dimethyl, 4-phenyl Anticancer activity; cis/trans diastereomers confirmed via X-ray crystallography
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-methyl Promotes root growth in Lupinus angustifolius (3.11 cm root length)
4-(Phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one 4-phenoxydifluoromethyl Synthesized under neutral conditions; high yield (Scheme 3 in )

Antiviral Activity

  • The 5-benzoyl-4-methyl derivative exhibits potent anti-HIV-1 reverse transcriptase (RT) inhibition (IC₅₀: 6.87 µM for compound A11), attributed to the electron-withdrawing benzoyl group enhancing interactions with the RT active site .
  • In contrast, the 3-methyl parent compound lacks direct antiviral activity but serves as a scaffold for functionalization .

Anticancer Activity

  • 3-Hydroxy-7,8-dimethyl-4-phenyl derivatives demonstrate anticancer effects via intercalation with DNA, validated through Hirshfeld surface analysis and DFT calculations . The cis isomer (3b) shows distinct hydrogen-bonding patterns compared to the trans isomer (3a) .

Plant Growth Modulation

Structural and Electronic Comparisons

  • Crystallography : X-ray studies reveal that 3-hydroxy substituents in diastereomers 3a (trans) and 3b (cis) form distinct hydrogen-bond networks, influencing molecular packing and stability .
  • DFT Analysis : Global reactivity descriptors (e.g., electrophilicity index) show that electron-withdrawing groups (e.g., benzoyl) increase electrophilicity, enhancing binding to biological targets .
  • Hirshfeld Surfaces : 7,8-Dimethyl and phenyl substituents in anticancer derivatives contribute to van der Waals interactions and C–H···π bonds, critical for crystal stability .

Biological Activity

3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The compound enhances GABAergic transmission, leading to anxiolytic, sedative, and anticonvulsant effects. It binds to the benzodiazepine site on the GABA_A receptor, facilitating increased chloride ion influx when GABA binds to its receptor.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antiviral Activity : A study synthesized several derivatives of benzodiazepines and tested their anti-HIV activity. Notably, some derivatives exhibited significant inhibition of HIV-1 reverse transcriptase (RT) with IC50 values as low as 6.87 µM . This suggests potential applications in treating viral infections.
  • CNS Activity : Research on similar compounds indicates that benzodiazepine derivatives can induce anxiolytic effects without pronounced sedation at lower doses. For example, a related compound demonstrated anxiolytic properties in behavioral tests while minimizing sedative effects at therapeutic doses .
  • Toxicity Studies : Evaluations of toxicity have shown that certain benzodiazepine derivatives possess lower toxicity profiles compared to traditional benzodiazepines. This is crucial for developing safer therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzodiazepine scaffold significantly influence biological activity. For instance:

  • The presence of methyl groups at specific positions enhances binding affinity to GABA_A receptors.
  • Substituents like methoxy groups may reduce toxicity while maintaining efficacy .

Case Study 1: Anti-HIV Activity

In a study focused on synthesizing 5-benzoyl derivatives of tetrahydro-benzodiazepines, two compounds (A10 and A11) were highlighted for their strong inhibitory effects on HIV-1 RT with IC50 values of 8.62 µM and 6.87 µM respectively. These findings underscore the potential for developing new antiviral agents based on this scaffold .

Case Study 2: Anxiolytic Effects

Another study evaluated a new derivative (VBZ102) showing significant anxiolytic effects in animal models without sedation at lower doses. This highlights the potential for creating targeted therapies with fewer side effects compared to traditional benzodiazepines .

Data Summary

The following table summarizes key findings related to the biological activity and structural characteristics of this compound and its derivatives.

Property Value/Description
Chemical Structure This compound
GABA_A Receptor Modulation Positive allosteric modulator
IC50 (Anti-HIV) 6.87 µM (for derivative A11)
Anxiolytic Effect Significant at low doses
Toxicity Profile Lower than traditional benzodiazepines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.